molecular formula C13H16O3 B2956811 ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate CAS No. 207279-34-3; 6142-64-9

ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

Katalognummer: B2956811
CAS-Nummer: 207279-34-3; 6142-64-9
Molekulargewicht: 220.268
InChI-Schlüssel: LNIFCHLLDTWCIH-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate is a cyclopropane derivative known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring, a methoxyphenyl group, and an ethyl ester functional group, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid in the presence of a catalyst such as rhodium or copper complexes. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or open-chain derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring’s strain energy and the methoxyphenyl group’s electronic properties contribute to its reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential for understanding its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the methoxy group, leading to different reactivity and applications.

    Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate:

    Ethyl (1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylate: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting its interactions and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

207279-34-3; 6142-64-9

Molekularformel

C13H16O3

Molekulargewicht

220.268

IUPAC-Name

ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1

InChI-Schlüssel

LNIFCHLLDTWCIH-NWDGAFQWSA-N

SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with 14 mL of dimethylsulfoxide. To the stirred solvent was added trimethylsulfoxonium iodide (1.53 g, 6.93 mmol). The reaction mixture was cooled to 0° C. and powdered potassium hydroxide (0.42 g, 7.49 mmol) was added portion wise, stirred for 10 minutes at room temperature. Then ethyl (2Z)-3-(4-methoxyphenyl)-acrylate (1.3 g, 6.31 mmol) was added. The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was quenched with water and diethyl ether was added. The layers were separated and the organic layer was washed with brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as elutant. The product was obtained as pale pink solid (0.6 g, yield: 43.22%). 1H NMR (300 MHz, CDCl3): δ 6.95-6.98 (d, 2H), 6.74-6.77 (d, 2H), 4.06-4.13 (q, 2H), 3.72 (s, 3H), 2.38-2.44 (m, 1H), 1.72-1.78 (m, 1H), 1.43-1.61 (m, 2H), 1.25-1.29 (t, 3H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Yield
43.22%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.